molecular formula C8H7NO3 B1598301 3-[(E)-2-Nitroethenyl]phenol CAS No. 3156-44-3

3-[(E)-2-Nitroethenyl]phenol

Cat. No.: B1598301
CAS No.: 3156-44-3
M. Wt: 165.15 g/mol
InChI Key: DHTXBJQMDPODIB-UHFFFAOYSA-N
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Description

3-[(E)-2-Nitroethenyl]phenol is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-nitroethenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTXBJQMDPODIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403495
Record name 3-(2-nitroethenyl)phenol
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Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-44-3
Record name 3-(2-Nitroethenyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3156-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-nitroethenyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational Academic Perspectives on 3 E 2 Nitroethenyl Phenol

Significance within the Nitroethenyl Aromatic Compound Class in Chemical Research

Nitroethenyl aromatic compounds, including 3-[(E)-2-Nitroethenyl]phenol, are recognized for their rich and diverse chemistry. rsc.org The powerful electron-withdrawing nature of the nitro group dominates the chemical behavior of these molecules, rendering the ethenyl double bond highly susceptible to nucleophilic attack. mdma.ch This characteristic makes them potent dienophiles in Diels-Alder reactions and key substrates for various addition reactions. mdma.chacs.org

The presence of both a hydroxyl group and a nitroethenyl group on the aromatic ring of this compound introduces a unique interplay of electronic effects and reactivity. The hydroxyl group can modulate the reactivity of the aromatic ring and participate in reactions itself, such as O-alkylation or esterification. This dual functionality expands the synthetic possibilities compared to simpler nitrostyrenes.

The significance of this class of compounds is further underscored by their utility as building blocks in the synthesis of a wide array of more complex molecules. nih.gov The nitro group, in particular, is a versatile functional group that can be transformed into numerous other functionalities, including amines, oximes, ketones, and carboxylic acids. mdma.ch This transformative potential allows chemists to introduce nitrogen-containing moieties and other functional groups into aromatic systems, which is a common requirement in the synthesis of biologically active compounds and materials. For instance, nitrostyrenes are precursors in the synthesis of phenethylamines. beilstein-journals.orgwikipedia.org

Relevance as a Versatile Synthetic Intermediate and Precursor

The utility of this compound as a synthetic intermediate is a cornerstone of its academic interest. Its conjugated system and the presence of multiple reactive sites make it a valuable precursor for the synthesis of a variety of organic molecules. acs.org

Key reactions involving this compound include:

Michael Addition: The electron-deficient double bond readily undergoes conjugate addition with a wide range of nucleophiles. mdpi.com This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.

Cycloaddition Reactions: As a dienophile, it can participate in [4+2] cycloaddition reactions (Diels-Alder) to form complex cyclic structures. mdpi.com It can also undergo [3+2] annulation reactions to produce five-membered aromatic nitrogen heterocycles. chim.it

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing a route to 3-(2-aminoethenyl)phenol and its derivatives. beilstein-journals.org This transformation is crucial for the synthesis of various biologically active amines.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be functionalized through etherification, esterification, or other reactions, allowing for further molecular elaboration.

The versatility of this compound is exemplified by its use in the synthesis of heterocyclic compounds. For instance, reactions with appropriate reagents can lead to the formation of chromans and other oxygen-containing heterocycles. rsc.orgchim.it The ability to construct such scaffolds is of high importance in medicinal chemistry.

Historical Context of Research on Analogous Chemical Structures

The study of nitroalkenes has a rich history, with early work focusing on their synthesis and fundamental reactivity. mdma.ch The Henry reaction, which involves the condensation of an aldehyde with a nitroalkane, has long been a classical method for preparing nitroalkenes. wikipedia.orgresearchgate.net Research in this area gained significant momentum as the synthetic utility of the nitro group became more appreciated. nih.gov

In 1979, Dieter Seebach highlighted nitro compounds as "ideal intermediates in organic synthesis," a statement that has been validated by decades of subsequent research. nih.gov Early investigations laid the groundwork for understanding the reactivity of the nitro group and its ability to be transformed into a variety of other functional groups. mdma.ch

The development of new synthetic methodologies, including asymmetric organocatalysis, has further expanded the importance of nitroalkenes. mdpi.com These advancements have enabled the stereoselective synthesis of chiral molecules from nitroalkene precursors, opening up new avenues for the creation of enantiomerically pure compounds. researchgate.net The study of β-nitrostyrenes, a closely related class of compounds, has also contributed significantly to the understanding of the chemistry of this compound and its analogs. researchgate.net

Emerging Research Trends in Aromatic Nitroalkene Chemistry

Current research in the field of aromatic nitroalkenes is vibrant and multifaceted, with several key trends shaping its future direction.

Asymmetric Catalysis: A major focus is on the development of new and efficient organocatalytic methods for the asymmetric functionalization of nitroalkenes. mdpi.com This includes enantioselective Michael additions, cycloadditions, and other transformations to produce chiral building blocks for the synthesis of complex molecules. researchgate.net

Domino and Cascade Reactions: There is a growing interest in the design of domino or cascade reactions involving nitroalkenes. rsc.org These one-pot transformations allow for the rapid construction of complex molecular architectures from simple starting materials, increasing synthetic efficiency and reducing waste. acs.org

Synthesis of Biologically Active Molecules: Aromatic nitroalkenes continue to be explored as key intermediates in the synthesis of compounds with potential biological activity. researchgate.netspandidos-publications.com Research is focused on designing and synthesizing novel nitroalkene derivatives and evaluating their therapeutic potential.

Green Chemistry Approaches: Efforts are being made to develop more environmentally friendly synthetic methods for the preparation and transformation of nitroalkenes. This includes the use of greener solvents, catalysts, and reaction conditions.

The unique combination of a phenolic hydroxyl group and a reactive nitroethenyl moiety in this compound positions it as a valuable tool in these emerging areas of research. Its potential for derivatization and its participation in a wide range of chemical transformations ensure its continued relevance in the field of organic synthesis.

Synthetic Methodologies and Strategies for 3 E 2 Nitroethenyl Phenol

Conventional Synthetic Routes to the Nitroethenyl Moiety

Traditional methods for constructing the nitroethenyl group in compounds like 3-[(E)-2-nitroethenyl]phenol predominantly rely on condensation reactions. These established procedures, including Wittig-type olefinations, Henry reactions followed by dehydration, and Knoevenagel condensations, provide reliable pathways to the target molecule.

Wittig-Type Olefination Approaches

The Wittig reaction and its variants are powerful tools for olefination, creating a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. orgsyn.org In the context of synthesizing nitrostyrenes, this approach would involve the reaction of an appropriate phosphorus ylide derived from a nitromethane (B149229) equivalent with 3-hydroxybenzaldehyde (B18108). The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often yielding a mixture of (E) and (Z) isomers.

A related method, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding Wittig reagents. The HWE reaction often provides excellent stereoselectivity, favoring the formation of the (E)-alkene, which is advantageous for the synthesis of this compound.

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Nitrostyrene (B7858105) Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons Reaction
Reagent Phosphonium ylidePhosphonate carbanion
Byproduct Triphenylphosphine oxideWater-soluble phosphate (B84403) ester
Reactivity Generally lowerGenerally higher
Stereoselectivity Variable, often mixture of E/ZHigh (E)-selectivity
Byproduct Removal Can be challengingGenerally easier

Henry Reaction and Subsequent Dehydration Strategies

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this involves the reaction of 3-hydroxybenzaldehyde with nitromethane. wikipedia.org The reaction proceeds through the formation of a nitronate anion from nitromethane, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.orgtcichemicals.com The resulting β-nitro alcohol intermediate can then be dehydrated to yield the final nitroalkene product. wikipedia.orgorganic-chemistry.org

The dehydration step is crucial for the formation of the double bond and can be achieved under acidic or basic conditions. Common dehydrating agents include acetic anhydride (B1165640), phthalic anhydride, or simply heating the reaction mixture. The choice of base and reaction conditions can influence the yield and purity of the final product. One of the primary challenges with the Henry reaction is the potential for side reactions, such as the retro-Henry reaction. wikipedia.org

A typical procedure involves the condensation of the aldehyde and nitromethane in the presence of a base like an aliphatic amine or an alkali hydroxide (B78521). orgsyn.org For instance, p-hydroxybenzaldehyde has been reacted with nitromethane using aniline (B41778) as a catalyst in refluxing ethanol (B145695) to produce p-hydroxy-β-nitrostyrene. google.com Another method employs glacial acetic acid and ammonium (B1175870) acetate (B1210297) as catalysts. google.com

Knoevenagel Condensation Pathways

The Knoevenagel condensation is another fundamental method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol (B89426) condensation. wikipedia.org When nitromethane is used as the active methylene compound, the Knoevenagel condensation provides a direct route to β-nitrostyrenes. wikipedia.org

The reaction is typically catalyzed by a weak base, such as an amine or their salts, to facilitate the deprotonation of the active hydrogen compound. wikipedia.org For the synthesis of this compound, 3-hydroxybenzaldehyde would be reacted with nitromethane in the presence of a catalyst like piperidine (B6355638) or ammonium acetate. wikipedia.org The reaction proceeds through a nucleophilic addition followed by a dehydration step, eliminating a molecule of water to form the α,β-unsaturated product. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid. organic-chemistry.org

Catalytic Approaches in Synthesis

Modern synthetic chemistry has seen a significant shift towards the use of catalysts to improve efficiency, selectivity, and sustainability. In the synthesis of nitrostyrenes and related compounds, both transition metal catalysis and organocatalysis have emerged as powerful strategies.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts are widely employed in a variety of coupling reactions to form carbon-carbon bonds. mdpi.com While direct transition metal-catalyzed coupling reactions for the synthesis of this compound are not as common as the classical condensation methods, related strategies have been explored. For example, palladium-catalyzed Heck-type reactions could potentially be adapted to couple a vinyl nitro compound with an aryl halide or triflate. However, the more prevalent application of transition metal catalysis in this area is in related transformations of nitrostyrenes rather than their direct synthesis.

Recent research has demonstrated the utility of transition-metal-catalyzed reactions in constructing complex molecular architectures. semanticscholar.org For instance, iron(III) triflate has been used to catalyze tandem alkene substitution reactions. nsf.gov

Organocatalytic Methods for Stereocontrol in Related Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable and efficient alternative to metal-based catalysts. researchgate.net In the context of reactions involving nitrostyrenes, organocatalysis has been particularly successful in achieving high levels of stereocontrol in asymmetric transformations. researchgate.netmaynoothuniversity.ie

For instance, chiral thiourea (B124793) organocatalysts have been shown to be highly efficient in catalyzing the Michael addition of β-diketones to β-nitrostyrene, affording products in excellent yields and high enantioselectivities. researchgate.netmaynoothuniversity.ie Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, are particularly effective. researchgate.net While these examples typically involve reactions of nitrostyrenes rather than their direct synthesis, the principles of stereocontrol are highly relevant.

The development of asymmetric Henry reactions, often employing chiral organocatalysts or metal complexes with chiral ligands, allows for the enantioselective synthesis of β-nitro alcohols. organic-chemistry.orgtcichemicals.com These chiral intermediates can then be dehydrated to produce chiral, non-racemic nitroalkenes, although this is more relevant for substrates with stereocenters other than the double bond geometry. The mechanism of stereocontrol often involves the formation of a well-defined transition state where the catalyst directs the approach of the reactants. nih.govnih.govchemrxiv.org

Phase-Transfer Catalysis in Nitroalkene Formation

Phase-transfer catalysis (PTC) offers a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.comoperachem.com In the synthesis of this compound, the reactants include 3-hydroxybenzaldehyde and nitromethane (soluble in the organic phase) and an inorganic base (like sodium hydroxide or potassium carbonate, soluble in the aqueous phase).

A phase-transfer catalyst, commonly a quaternary ammonium salt such as tetrabutylammonium (B224687) bromide (TBAB) or triethylbenzylammonium chloride (TEBA), is employed to transport the hydroxide or carbonate anion from the aqueous phase into the organic phase. dalalinstitute.comcrdeepjournal.orgyoutube.com Once in the organic phase, the base deprotonates nitromethane to form a nitronate anion. This highly reactive nucleophile then attacks the carbonyl carbon of 3-hydroxybenzaldehyde. youtube.comwikipedia.org The subsequent intermediate readily undergoes dehydration to form the stable conjugated system of this compound. The use of PTC can lead to increased reaction rates, higher yields, and milder reaction conditions compared to traditional heterogeneous reactions. crdeepjournal.orgbiomedres.us

Table 1: Representative Conditions for Phase-Transfer Catalyzed Henry Reaction

Reactants Base Catalyst Organic Solvent Temperature Outcome
3-Hydroxybenzaldehyde, Nitromethane Aqueous NaOH Tetrabutylammonium Bromide (TBAB) Dichloromethane Room Temp. Facilitates anion transport to organic phase, promoting reaction.

Green Chemistry Principles in Synthetic Route Optimization

The principles of green chemistry are increasingly being applied to the synthesis of nitroalkenes to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing sustainable catalysts. researchgate.net

Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of nitroalkenes involves performing the condensation under solvent-free conditions, often with the aid of microwave irradiation. researchgate.netcem.com In a typical solvent-free procedure, 3-hydroxybenzaldehyde, nitromethane, and a solid-supported catalyst are mixed and irradiated with microwaves. at.ua Catalysts such as potassium carbonate or ammonium acetate adsorbed onto a solid support like alumina (B75360) (Al₂O₃) or montmorillonite (B579905) K10 clay are frequently used. researchgate.netcem.com Microwave heating provides rapid and uniform energy transfer, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product formation compared to conventional heating. researchgate.netresearchgate.netmdpi.com This approach eliminates the need for volatile and often toxic organic solvents, aligning with key principles of green chemistry. researchgate.nettue.nl

Table 2: Comparison of Solvent-Free Synthesis Methods for Nitroalkenes

Method Catalyst Support Reaction Time Yield Reference
Microwave Irradiation K₂CO₃ Al₂O₃ 2-5 min High researchgate.net
Grinding None None 10-30 min Good to Excellent N/A

Aqueous Media Synthesis

Executing organic reactions in water as a solvent is a cornerstone of green chemistry. thieme-connect.com The Henry reaction for the synthesis of this compound precursors has been successfully performed in aqueous media, sometimes even without the need for an external catalyst. thieme-connect.comresearchgate.net Reports have shown that tap water can effectively promote the reaction between various aldehydes and nitroalkanes at room temperature. thieme-connect.comthieme-connect.com The slightly basic nature of tap water (pH typically 7.5-8.1) can be sufficient to catalyze the initial deprotonation of nitromethane, driving the reaction forward. thieme-connect.com This method avoids the use of organic solvents, simplifies the workup procedure, and allows for the potential recovery and reuse of the aqueous medium, making it a highly sustainable and cost-effective option. thieme-connect.com

Sustainable Catalytic Systems

Table 3: Examples of Sustainable Catalysts for Nitroalkene Synthesis

Catalyst Type Key Advantages
Sulfated Zirconia Heterogeneous Solid Acid/Base Reusable, efficient, does not require high-temperature reactivation. researchgate.net
Amino-functionalized Silica (B1680970) Gel Heterogeneous Solid Base High selectivity, suitable for continuous flow, long catalyst lifetime. figshare.com
Ambersep 900 OH Heterogeneous Resin Reusable, effective under solvent-free conditions at room temperature. researchgate.net

Flow Chemistry Applications and Continuous Synthesis Methodologies

Continuous flow chemistry, particularly using microreactors, presents a modern and efficient approach to the synthesis of this compound and related compounds. akjournals.comchimia.ch In a flow system, solutions of the reactants (3-hydroxybenzaldehyde and nitromethane) and a catalyst are continuously pumped through a heated and mixed channel or a packed-bed reactor. figshare.comakjournals.com This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time. chimia.ch The high surface-area-to-volume ratio in microreactors ensures extremely efficient heat and mass transfer, which can lead to higher yields, improved selectivity, and enhanced safety, especially for exothermic reactions. akjournals.comchimia.ch

For nitroalkene synthesis, a common setup involves pumping a solution of the aldehyde and nitromethane through a column packed with a heterogeneous catalyst, such as amino-functionalized silica gel. figshare.com This method allows for the continuous production of the desired product over extended periods with consistent quality and yield, making it highly suitable for industrial-scale manufacturing. purdue.eduselectscience.net

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound from 3-hydroxybenzaldehyde and nitromethane is inherently chemo- and regioselective.

Chemoselectivity: The primary challenge is to ensure that the condensation reaction occurs at the aldehyde group without involving the phenolic hydroxyl group. The Henry-Knoevenagel reaction is typically conducted under mild basic conditions. wikipedia.orgmdma.ch These conditions are sufficient to deprotonate the α-carbon of nitromethane, creating the necessary nucleophile, but are generally not strong enough to cause significant deprotonation of the less acidic phenolic hydroxyl group, thereby preventing it from participating in undesired side reactions like O-alkylation. The higher electrophilicity of the aldehyde carbonyl carbon compared to any potential reactivity of the phenol (B47542) ring ensures the reaction proceeds chemoselectively.

Regioselectivity: The regiochemical outcome of the synthesis is predetermined by the structure of the starting aldehyde. Using 3-hydroxybenzaldehyde as the substrate ensures that the nitroethenyl group is introduced at the 3-position of the phenol ring, leading exclusively to the desired this compound isomer. There are no competing reaction sites on the aromatic ring under these conditions. Furthermore, the subsequent dehydration of the intermediate β-nitro alcohol almost exclusively yields the thermodynamically more stable (E)-isomer (trans-isomer), where the bulky phenyl and nitro groups are positioned on opposite sides of the double bond, thus ensuring high stereoselectivity. researchgate.net

Advanced Chemical Reactivity and Transformation Studies of 3 E 2 Nitroethenyl Phenol

Reactions of the Electron-Deficient Nitroethenyl Moiety

The nitroethenyl group in 3-[(E)-2-nitroethenyl]phenol is strongly electron-deficient due to the powerful electron-withdrawing nature of the nitro group (-NO₂). This electronic feature polarizes the carbon-carbon double bond, making the β-carbon atom highly electrophilic and thus a prime target for attack by nucleophiles. This inherent reactivity is the basis for a wide range of chemical transformations, including nucleophilic additions, cycloaddition reactions, and reductions.

Nucleophilic Michael Addition Reactions

The Michael addition, or 1,4-conjugate addition, is a cornerstone reaction for β-nitrostyrenes. nih.gov The pronounced electrophilicity of the β-carbon in the nitroethenyl system of this compound facilitates the addition of a diverse array of nucleophiles. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation. encyclopedia.pubnih.gov

The addition of carbon-based nucleophiles to β-nitrostyrenes is a powerful method for constructing new carbon-carbon bonds. chemrxiv.org A variety of stabilized carbanions, enolates, and organometallic reagents can be employed. For instance, aldehydes, ketones, and malonate esters readily participate in Michael additions to the nitroalkene scaffold, often catalyzed by organocatalysts to achieve high yields and stereoselectivity. ethz.chniscpr.res.inorgsyn.org The resulting γ-nitro carbonyl compounds are versatile intermediates that can be further transformed into valuable molecules like γ-amino acids. nih.gov

The reaction of β-nitrostyrenes with Grignard reagents can also proceed via a 1,4-addition mechanism to generate nitronates, which can be further functionalized. frontiersin.orgnih.gov These additions underscore the utility of the nitroalkene as an acceptor for a broad spectrum of carbon nucleophiles.

Table 1: Examples of Carbon-Nucleophile Michael Additions to β-Nitrostyrenes
NucleophileCatalyst/ConditionsProduct TypeReference
AldehydesDiphenylprolinol silyl (B83357) ether, acid co-catalystγ-Nitro aldehydes ethz.chorgsyn.org
KetonesPyrrolidine-pyridine conjugate, acid co-catalystγ-Nitro ketones ethz.ch
Dimethyl MalonateAlkylamino substituted triazine, triethylamineSubstituted γ-nitro malonates niscpr.res.in
2-Hydroxy-1,4-naphthoquinoneBinaphthyl-modified chiral bifunctional organocatalystsChiral functionalized naphthoquinones nih.gov

The electrophilic nature of the nitroethenyl group also allows for the addition of various heteroatom nucleophiles.

N-Nucleophiles: Secondary amines, such as piperidine (B6355638) and morpholine, readily add to β-nitrostyrenes. Kinetic studies of these reactions show that they can proceed through both uncatalyzed and amine-catalyzed pathways, forming a zwitterionic intermediate. datapdf.com This reaction is a key step in the synthesis of various nitrogen-containing compounds.

O-Nucleophiles: While less common than N- or S-nucleophile additions, the conjugate addition of oxygen nucleophiles can be achieved under specific conditions, leading to the formation of β-alkoxy nitroalkanes.

S-Nucleophiles: Sulfur nucleophiles are excellent Michael donors. Thiols, dithiomalonates, and even sodium bisulfite have been shown to add efficiently to nitroalkenes. encyclopedia.pubresearchgate.net For example, enantioselective additions of dithiomalonates have been achieved using bifunctional organocatalysts. encyclopedia.pub The addition of sodium bisulfite provides a direct route to chiral β-nitroethanesulfonic acid compounds. researchgate.net

Cycloaddition Reactions (e.g., [4+2] Diels-Alder, [3+2] Dipolar Cycloadditions)

The activated double bond of the nitroethenyl moiety makes this compound an excellent participant in cycloaddition reactions, providing access to complex cyclic and heterocyclic systems.

[4+2] Diels-Alder Reactions: In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The electron-deficient nature of the nitroethenyl group makes compounds like this compound potent dienophiles. nih.gov The reaction with a conjugated diene, such as cyclopentadiene, leads to the formation of substituted norbornene derivatives. nih.govbeilstein-journals.org These reactions are typically thermally allowed and proceed via a concerted mechanism, often with high stereoselectivity. wikipedia.orgnih.gov The rate of the reaction is enhanced by the electron-withdrawing nitro group on the dienophile. organic-chemistry.orgebsco.com

[3+2] Dipolar Cycloaddition Reactions: This class of reactions involves a 1,3-dipole reacting with a dipolarophile (the nitroalkene) to form a five-membered heterocyclic ring. wikipedia.orguchicago.edu The nitroethenyl group is a competent dipolarophile. For example, it can react with nitrones to yield isoxazolidine (B1194047) rings or with nitrile oxides to form isoxazolines. wikipedia.orgmdpi.com These reactions are highly valuable for the synthesis of diverse heterocyclic frameworks. researchgate.netnih.gov The regioselectivity of these cycloadditions is controlled by the frontier molecular orbitals of the 1,3-dipole and the nitroalkene. wikipedia.org

Reduction Reactions of the Nitro Group and Olefinic Bond

The reduction of the nitroethenyl group is a synthetically important transformation, as it can selectively or fully reduce the nitro group and the carbon-carbon double bond to yield valuable products like phenethylamines. beilstein-journals.org

Catalytic hydrogenation is a widely used method for the reduction of both aromatic and aliphatic nitro compounds. wikipedia.org For β-nitrostyrenes, catalytic hydrogenation over catalysts such as palladium-on-carbon (Pd/C) or platinum(IV) oxide can reduce both the nitro group and the olefinic bond to afford the corresponding phenethylamine. beilstein-journals.orgwikipedia.org The hydrogenation of the phenolic group itself can also occur, depending on the catalyst and reaction conditions. internationaljournalssrg.orgatlantis-press.comsemanticscholar.org For instance, the hydrogenation of phenol (B47542) can yield cyclohexanone (B45756) or cyclohexanol. atlantis-press.comsemanticscholar.org Therefore, careful selection of the catalyst (e.g., Pd, Pt, Ni) and reaction parameters is crucial to achieve the desired selectivity in the reduction of this compound. atlantis-press.comgoogle.com

Alternative methods for the complete reduction of β-nitrostyrenes to phenethylamines include the use of hydride reagents. Systems like sodium borohydride (B1222165) in combination with copper(II) chloride (NaBH₄/CuCl₂) or sodium bis-(2-methoxyethoxy)-aluminum dihydride (Red-Al) have proven effective for this transformation, often under mild conditions. beilstein-journals.orgnih.govmdma.chaau.dk

Table 2: Selected Reagents for the Reduction of β-Nitrostyrenes
Reagent/CatalystProductReference
Catalytic Hydrogenation (e.g., Pd/C, H₂)Phenethylamine beilstein-journals.orgwikipedia.org
NaBH₄ / CuCl₂Phenethylamine beilstein-journals.orgnih.govaau.dk
Sodium bis-(2-methoxyethoxy)-aluminum dihydride (Red-Al)Phenethylamine mdma.ch
Zinc (Zn) / NH₄ClAryl hydroxylamine (B1172632) wikipedia.org
Chemoselective Reductions

The reduction of this compound presents a significant challenge in synthetic chemistry due to the presence of two reducible functional groups: the nitro group and the olefinic double bond. The ability to selectively reduce one group while leaving the other intact is crucial for the synthesis of valuable chemical intermediates. Research into the reduction of substituted β-nitrostyrenes has revealed several methodologies that achieve high chemoselectivity by carefully choosing the catalyst and reaction conditions.

One primary synthetic goal is the selective reduction of the nitro group to an amine, yielding 3-amino-styrene derivatives, which are important monomers and synthetic precursors. This transformation requires a catalyst that favors the hydrogenation of the nitro group over the carbon-carbon double bond. Various catalytic systems have been developed for this purpose, often employing transition metals. For instance, rhodium catalysts supported on materials like goethite (α-FeOOH) or iron(III) oxide (Fe3O4) have demonstrated exceptional performance. Using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as a hydrogen source, these catalysts can achieve complete conversion of nitrostyrenes to vinylanilines with selectivities exceeding 97%. This high selectivity is attributed to the synergistic effects between the rhodium nanoparticles and the support material, which preferentially activates the nitro group. Similarly, a nanocatalyst combining copper nanoparticles with carbon dots has been used for the chemoselective hydrogenation of 4-nitrostyrene (B89597) to 4-aminostyrene under visible light irradiation, highlighting the potential of photocatalysis in achieving selectivity.

Conversely, the selective reduction of the olefinic bond while preserving the nitro group yields the corresponding substituted (2-nitroethyl)phenol. This transformation is typically achieved using hydride-reducing agents. Sodium borohydride (NaBH₄) is often employed for this purpose; however, its use alone can be sluggish. The efficiency and selectivity of this reduction can be significantly enhanced by using a phase transfer catalyst (PTC) such as Aliquat 336. This method allows for the high-yield synthesis of 1-aryl-2-nitroethanes from β-nitrostyrenes by facilitating the transfer of the borohydride reagent to the organic phase where the reaction occurs. Other methods may utilize reagents like lithium aluminum hydride (LiAlH₄), though this powerful reductant can sometimes lead to the reduction of both functional groups if conditions are not carefully controlled.

The choice of reduction strategy is therefore dictated by the desired product, with distinct catalytic systems and reagents enabling the targeted synthesis of either the aminostyrene or the nitroalkane derivative.

Target Product Selective Transformation Reagents/Catalyst General Product Structure
3-Amino-styrene derivativeReduction of -NO₂ groupRh/α-FeOOH, N₂H₄·H₂O; Rh/Fe₃O₄, N₂H₄·H₂O3-Aminoethenylphenol
3-(2-Nitroethyl)phenolReduction of C=C bondNaBH₄, Phase Transfer Catalyst (PTC)3-(2-Nitroethyl)phenol

Oxidative Transformations of the Olefinic Bond

The olefinic bond in this compound is susceptible to oxidative cleavage, a powerful transformation that breaks the carbon-carbon double bond to form two carbonyl-containing fragments. This reaction is synthetically valuable for producing aldehydes, ketones, or carboxylic acids from alkenes.

The most classic and widely used method for the oxidative cleavage of alkenes is ozonolysis. In this reaction, the alkene is treated with ozone (O₃), which undergoes a [3+2] cycloaddition to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide. The subsequent workup of the ozonide determines the final products. A reductive workup, typically using zinc metal or dimethyl sulfide (B99878), cleaves the ozonide to yield aldehydes or ketones. For this compound, this would result in the formation of 3-hydroxybenzaldehyde (B18108) and formaldehyde. An oxidative workup, using hydrogen peroxide (H₂O₂), would oxidize any initially formed aldehydes to carboxylic acids, yielding 3-hydroxybenzoic acid and carbon dioxide (from the oxidation of formaldehyde).

In recent years, alternative methods to the potentially hazardous ozonolysis have been developed. One innovative approach uses photoexcited nitroarenes as surrogates for ozone. Under visible light irradiation, a nitroarene can undergo a radical [3+2] cycloaddition with an alkene to form a 1,3,2-dioxazolidine intermediate (an 'N-doped' ozonide). These intermediates are generally safer to handle than ozonides and can be hydrolyzed under mild conditions to afford the corresponding carbonyl products. This method offers a practical, anaerobic alternative for oxidative cleavage that is compatible with a wide range of functional groups.

Reaction Reagents Intermediate Expected Products (from this compound)
Ozonolysis (Reductive Workup)1. O₃; 2. Zn/H₂O or (CH₃)₂SOzonide3-Hydroxybenzaldehyde, Formaldehyde
Ozonolysis (Oxidative Workup)1. O₃; 2. H₂O₂Ozonide3-Hydroxybenzoic acid, Carbon Dioxide
Photo-oxidative CleavageNitroarene, Visible Light, H₂O1,3,2-Dioxazolidine3-Hydroxybenzaldehyde, Formaldehyde

Reactions of the Phenolic Moiety

Electrophilic Aromatic Substitution (EAS) on the Phenolic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing arenes. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents already present on the ring: the hydroxyl (-OH) group and the (E)-2-nitroethenyl group.

The hydroxyl group is a powerful activating substituent and is ortho-, para-directing. It strongly enhances the nucleophilicity of the ring, particularly at positions 2, 4, and 6, by donating electron density through resonance. In contrast, the (E)-2-nitroethenyl group is a deactivating substituent and is meta-directing. The strong electron-withdrawing nature of the nitro group, combined with the extended conjugation of the ethenyl bridge, pulls electron density out of the aromatic ring, making it less reactive towards electrophiles.

In the case of this compound, these effects are combined. The powerful activating and directing effect of the hydroxyl group at position 1 dominates the deactivating effect of the nitroethenyl group at position 3. Therefore, incoming electrophiles will be directed primarily to the positions that are ortho and para to the hydroxyl group, namely positions 2, 4, and 6. The substitution will occur preferentially at these activated sites. For example, in a halogenation reaction (e.g., bromination), substitution is expected to occur at C2, C4, and C6, potentially leading to poly-substituted products if harsh conditions are used, due to the strong activation by the -OH group.

EAS Reaction Typical Reagents Electrophile (E⁺) Predicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺2-Nitro-5-[(E)-2-nitroethenyl]phenol
HalogenationBr₂, FeBr₃Br⁺2-Bromo-5-[(E)-2-nitroethenyl]phenol and/or 4-Bromo-3-[(E)-2-nitroethenyl]phenol
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺2-Alkyl-5-[(E)-2-nitroethenyl]phenol
Friedel-Crafts AcylationR-COCl, AlCl₃R-CO⁺2-Acyl-5-[(E)-2-nitroethenyl]phenol

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group of this compound is a key site for functionalization through O-alkylation and O-acylation reactions, which convert the phenol into an ether or an ester, respectively.

O-Alkylation proceeds via the Williamson ether synthesis. The reaction involves the deprotonation of the acidic phenolic proton with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a highly nucleophilic phenoxide anion. This anion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to displace the halide and form an aryl ether. This reaction is highly efficient for primary alkyl halides. The formation of the ether masks the acidic proton and alters the electronic properties of the substituent.

O-Acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), to form a phenyl ester. This reaction is often carried out in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct (e.g., HCl) and to activate the phenol. Under acidic conditions, chemoselective O-acylation can also be achieved, particularly in the presence of other reactive functional groups like amines. The resulting ester is a common protecting group for phenols and a useful intermediate in its own right.

Reaction Type Reagent Conditions Product
O-AlkylationMethyl iodide (CH₃I)Base (e.g., K₂CO₃)3-[(E)-2-Nitroethenyl]anisole
O-AcylationAcetyl chloride (CH₃COCl)Base (e.g., Pyridine)3-[(E)-2-Nitroethenyl]phenyl acetate (B1210297)
O-AcylationAcetic anhydride ((CH₃CO)₂O)Base (e.g., Pyridine)3-[(E)-2-Nitroethenyl]phenyl acetate

Oxidation Reactions of the Phenolic Hydroxyl Group

Phenols are known to undergo oxidation reactions, and their role as antioxidants is a direct consequence of the reactivity of the phenolic hydroxyl group. The oxidation of this compound can proceed through several pathways depending on the oxidant and reaction conditions.

In the context of antioxidant activity, the reaction involves the transfer of the hydrogen atom from the hydroxyl group to a radical species. This process generates a resonance-stabilized phenoxyl radical. The stability of this radical is key to the compound's ability to terminate radical chain reactions. For this compound, the resulting phenoxyl radical would be delocalized over the aromatic ring and potentially further stabilized by the conjugated nitroethenyl substituent.

Under the influence of stronger oxidizing agents (e.g., Fremy's salt, chromic acid), phenols can be oxidized to quinones. For a phenol with a para-position available, oxidation typically yields a para-quinone. In the case of this compound, oxidation could potentially lead to the formation of ortho-quinone type structures or, more commonly, undergo oxidative coupling to form polymeric materials. The electron-withdrawing nitroethenyl group may influence the oxidation potential of the phenol, making it more resistant to oxidation compared to simple phenols.

Tautomerism and Isomerization Studies

E/Z Isomerization

The "(E)" designation in this compound refers to the stereochemistry of the carbon-carbon double bond, indicating that the higher priority groups on each carbon (the phenyl ring and the nitro group) are on opposite sides. This E-isomer is generally the more thermodynamically stable form for β-nitrostyrenes due to reduced steric hindrance between the aromatic ring and the nitro group.

However, interconversion between the E and Z isomers is possible. Photoisomerization, induced by irradiation with UV light or even sunlight, can promote the conversion of the more stable E-isomer into the less stable Z-isomer. This process establishes a photostationary state, which is a mixture of both isomers. The reverse reaction, from the Z-isomer back to the more stable E-isomer, can occur thermally or be catalyzed by certain reagents. Computational studies on β-nitrostyrenes have shown that the Z-isomer is higher in energy than the E-isomer, which explains the prevalence of the E form.

Nitro-aci-Nitro Tautomerism

In addition to geometric isomerization, compounds containing a nitroalkane moiety can exhibit tautomerism. Specifically, this compound can undergo nitro-aci-nitro tautomerism. This process involves the migration of the acidic α-proton (the proton on the carbon adjacent to the nitro group) to one of the oxygen atoms of the nitro group. This creates the aci-nitro tautomer, also known as a nitronic acid.

The equilibrium between the nitro and aci-nitro forms is a key aspect of the chemistry of nitroalkenes. The aci-nitro form is often a crucial intermediate in reactions such as the Nef reaction and Michael additions. The stability of the aci-nitro tautomer can be influenced by other functional groups within the molecule. In the case of this compound, intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitronic acid moiety could potentially stabilize the aci-nitro form, thereby influencing the position of the tautomeric equilibrium.

While keto-enol tautomerism is a related concept involving the interconversion of a ketone and an enol, it is the nitro-aci-nitro tautomerism that is directly applicable to the nitroethenyl functional group of the title compound. The aromatic phenol ring itself can be considered a stable enol, but further keto-enol tautomerization involving the ring is energetically unfavorable as it would disrupt aromaticity.

Multi-component Reactions (MCRs) Involving the Compound

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The compound this compound, a derivative of β-nitrostyrene, serves as a versatile building block in such transformations due to the presence of both an electron-withdrawing nitro group and a reactive carbon-carbon double bond, making it an excellent Michael acceptor.

While extensive research has been conducted on the MCRs of various β-nitrostyrene derivatives, specific studies detailing the participation of this compound are less common. However, based on the known reactivity of related compounds, its involvement in the synthesis of highly substituted heterocyclic scaffolds, such as polyhydroquinolines and acridinediones, is a subject of significant interest.

A notable example of a multi-component reaction involving a hydroxyl-substituted nitrostyrene (B7858105) is the synthesis of functionalized polyhydroquinoline derivatives. In a typical three-component reaction, an aromatic aldehyde, an active methylene (B1212753) compound like dimedone, and an aniline (B41778) derivative react in the presence of a catalyst. While specific studies with this compound as the aldehyde component are not extensively documented, the general reaction scheme provides a framework for its potential applications.

For instance, a study on the synthesis of 10-aryl-9-hydroxy-7,7-dimethyl-6,7,8,10-tetrahydroacridine-1,9(2H,5H)-diones demonstrates the utility of a similar scaffold. In this reaction, 3-hydroxybenzaldehyde (a precursor to this compound), dimedone, and various anilines were reacted in the presence of L-proline as a catalyst. This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael addition of the aniline and subsequent cyclization.

The following table outlines a representative multi-component reaction for the synthesis of a polyhydroquinoline derivative, illustrating the potential role of a 3-hydroxy-substituted aromatic aldehyde, which is structurally related to the compound of interest.

Reactant 1Reactant 2Reactant 3CatalystSolventProductYield (%)
3-HydroxybenzaldehydeDimedoneAnilineL-prolineEthanol (B145695)10-(3-hydroxyphenyl)-9-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione92

The research in this area highlights the potential of this compound to act as a key synthon in the diversity-oriented synthesis of complex heterocyclic molecules. The presence of the phenolic hydroxyl group can also offer a site for further functionalization, thereby increasing the molecular diversity of the products. Further investigations are required to fully explore the scope and limitations of MCRs involving this specific compound, which could lead to the discovery of novel bioactive molecules.

Derivatization and Analog Synthesis from 3 E 2 Nitroethenyl Phenol Scaffold

Synthesis of Substituted Phenolic Derivatives

The phenolic moiety of 3-[(E)-2-nitroethenyl]phenol is a prime site for derivatization through reactions targeting the hydroxyl group or the aromatic ring itself. These modifications can significantly alter the compound's acidity, solubility, and potential for intermolecular interactions.

The hydroxyl group can be readily converted into an ether or an ester. Etherification is commonly achieved through the Williamson ether synthesis, where the phenoxide, generated by treating the phenol (B47542) with a base, undergoes nucleophilic substitution with an alkyl halide. libretexts.org Another approach involves acid-catalyzed dehydration of alcohols. libretexts.org Esterification can be accomplished by reacting the phenol with carboxylic acids, although the reaction is often slow. medcraveonline.com More efficient methods involve the use of more reactive acylating agents such as acyl chlorides or acid anhydrides. nih.gov

Derivative TypeReactionPotential ReagentsPotential Product Structure
EtherWilliamson Ether SynthesisAlkyl halide (e.g., CH3I), Base (e.g., NaH)3-[(E)-2-Nitroethenyl]anisole
EsterEsterificationAcyl chloride (e.g., CH3COCl), Base (e.g., Pyridine)3-[(E)-2-Nitroethenyl]phenyl acetate (B1210297)
Nitrated PhenolNitrationPeroxynitrite (ONOO-)2-Nitro-3-[(E)-2-nitroethenyl]phenol
Halogenated PhenolHalogenationBr2, FeBr32-Bromo-3-[(E)-2-nitroethenyl]phenol

Modification and Elaboration of the Nitroethenyl Side Chain

The nitroethenyl side chain is a highly versatile functional group that can undergo a variety of transformations, providing access to a wide range of molecular architectures. Key reactions include reduction of the nitro group, additions to the carbon-carbon double bond, and cycloaddition reactions.

The nitro group can be selectively reduced to an amine, which opens up a vast area of further functionalization. This reduction can be achieved using various reducing agents. The resulting aminostyrene derivative can then be used in a plethora of reactions, such as amide bond formation or diazotization followed by Sandmeyer reactions. nih.gov

The electron-withdrawing nature of the nitro group makes the β-carbon of the ethenyl chain highly electrophilic and susceptible to nucleophilic attack in a Michael addition reaction. encyclopedia.pub A wide range of nucleophiles, including amines, thiols, and carbanions, can be added to the double bond, leading to the formation of more complex structures. For example, the reaction of ortho-hydroxy-β-nitrostyrene with an amine can lead to a conjugate addition product. nih.gov

Furthermore, the double bond of the nitroethenyl group can participate in cycloaddition reactions. As a dienophile, it can react with dienes in Diels-Alder reactions. nih.gov It can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, leading to the formation of five-membered heterocyclic rings. nih.govuchicago.edu

Reaction TypeDescriptionPotential ReagentsPotential Product Type
Nitro Group ReductionReduction of the nitro group to an amine.H2, Pd/C or Fe/HCl3-(2-Aminoethenyl)phenol
Michael AdditionNucleophilic addition to the β-carbon of the double bond.Amines, Thiols, Grignard reagentsSubstituted 3-(2-nitroethyl)phenol derivatives
[4+2] Cycloaddition (Diels-Alder)Reaction with a diene to form a six-membered ring.Butadiene, CyclopentadieneCyclohexene derivatives
[3+2] CycloadditionReaction with a 1,3-dipole to form a five-membered ring.Nitrones, AzidesIsoxazolidine (B1194047) or Triazoline derivatives

Construction of Heterocyclic Scaffolds Utilizing the Compound as a Synthon

The reactive nature of this compound makes it a valuable synthon for the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The combination of the phenolic hydroxyl group and the reactive nitroethenyl side chain allows for intramolecular cyclization reactions, while the side chain itself can be a key component in multicomponent reactions to build complex heterocyclic systems.

One important application is in the synthesis of indoles. For instance, a reaction between an indole (B1671886) and a nitrostyrene (B7858105) in the presence of a phosphorous-containing acid can lead to the formation of spiro[indole-3,5'-isoxazoles], which can be further transformed into 3-aminoindoles. nih.govmdpi.com Another approach involves the reductive cyclization of β-nitrostyrenes, which can be a pathway to indole synthesis. mdpi.com

The synthesis of quinolines is another area where this scaffold can be utilized. The Friedländer synthesis, which involves the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an activated methylene (B1212753) group, can be adapted. mdpi.com A domino nitro reduction followed by a Friedländer-type heterocyclization could potentially be employed, where the nitroethenyl group is first reduced to an aminoethyl group, which then participates in the cyclization.

Heterocyclic ScaffoldSynthetic StrategyKey Intermediates/Reactions
IndolesReaction with indoles followed by transformationSpiro[indole-3,5'-isoxazoles]
IndolesReductive cyclizationPalladium-catalyzed reactions
QuinolinesDomino nitro reduction-Friedländer heterocyclizationIn situ generation of an amino group
Isoxazoles[3+2] CycloadditionReaction with nitrile oxides

Preparation of Advanced Polymeric Materials and Functionalized Macromolecules

The incorporation of the this compound unit into polymeric structures can lead to the development of advanced materials with unique properties. This can be achieved either by the polymerization of the monomer itself or its derivatives, or by grafting the molecule onto existing polymer backbones.

The direct polymerization of this compound could potentially proceed via the vinyl group. Anionic polymerization is a known method for the polymerization of β-nitrostyrenes. researchgate.net However, the acidic proton of the phenolic hydroxyl group could interfere with anionic polymerization, potentially requiring a protection-deprotection strategy.

An alternative approach is the functionalization of pre-existing polymers with this compound. Polymers with reactive side groups, such as those containing hydroxyl or amino functionalities, could be modified. For example, a polymer with pendant hydroxyl groups could be reacted with a derivative of this compound where the nitroethenyl group is temporarily protected. Another strategy involves the use of radical, nitrene, or carbene chemistry to graft molecules onto polymer surfaces. researchgate.net

Material TypeSynthetic ApproachKey ConsiderationsPotential Properties
HomopolymersAnionic polymerization of a protected derivativeProtection of the phenolic hydroxyl groupMaterials with high refractive index, potential for further functionalization
CopolymersCopolymerization with other vinyl monomersReactivity ratios of the comonomersTunable thermal and mechanical properties
Functionalized PolymersGrafting onto existing polymer backbonesCompatibility of reaction conditions with the polymerIntroduction of antioxidant or chelating properties
Polymer AdsorbentsFunctionalization of polystyrene or other resinsSurface modification techniquesMaterials for the removal of heavy metal ions

Sophisticated Spectroscopic and Spectrometric Characterization Methodologies Applied to 3 E 2 Nitroethenyl Phenol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of magnetically active nuclei, two-dimensional (2D) techniques are essential for elucidating complex connectivity and stereochemistry.

For 3-[(E)-2-Nitroethenyl]phenol, 2D NMR experiments are crucial for assigning the signals of the aromatic and vinylic protons and carbons, which may have closely spaced chemical shifts. wikipedia.orgsdsu.edu

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the vinylic protons (H-α and H-β) and among the coupled protons on the aromatic ring. The large coupling constant (typically >12 Hz) between H-α and H-β would confirm their trans relationship, characteristic of the (E)-isomer. researchgate.netuc.pt

Heteronuclear Single Quantum Coherence (HSQC): Also known as Heteronuclear Multiple Quantum Coherence (HMQC), this experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com It allows for the unambiguous assignment of carbon signals based on their attached, and usually pre-assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_). youtube.com This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations from the vinylic protons (H-α, H-β) to the aromatic carbons would confirm the connectivity of the nitroethenyl group to the phenol (B47542) ring. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. For a rigid molecule like this compound, NOESY can help confirm the stereochemistry and conformation. For example, a NOESY correlation between a vinylic proton and an adjacent aromatic proton would provide further evidence for the molecule's planar conformation.

The expected NMR data, based on analyses of similar structures, are summarized below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
OH5.0-6.0 (broad s)-C-3
H-27.1-7.3 (m)115-120C-4, C-6, C-α
C-3-157-159-
H-46.8-7.0 (m)120-125C-2, C-5, C-6
H-57.2-7.4 (t)130-132C-1, C-3, C-4
H-66.9-7.1 (m)118-122C-2, C-4, C-α
C-1-135-140-
H-α7.5-7.8 (d)138-142C-1, C-2, C-6, C-β
H-β7.9-8.2 (d)136-140C-1, C-α

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline form. acs.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing and intermolecular interactions. acs.org For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be particularly informative. uni-regensburg.deresearchgate.net

The presence of multiple, distinct signals for chemically equivalent nuclei in an ssNMR spectrum can indicate the presence of more than one molecule in the crystallographic asymmetric unit or the existence of different polymorphs. acs.orgnih.gov Furthermore, ssNMR can probe the nature of hydrogen bonding involving the phenolic hydroxyl group by analyzing the chemical shift of the involved carbon and proton nuclei.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. ksu.edu.saedinst.com These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. edinst.com

For this compound, key vibrational modes would include:

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. ijaemr.com

Aromatic C-H Stretch: These appear as sharp bands above 3000 cm⁻¹.

C=C Stretch: The stretching of the vinylic and aromatic carbon-carbon double bonds will result in bands in the 1580-1650 cm⁻¹ region. Conjugation typically shifts these absorptions to lower wavenumbers.

NO₂ Stretches: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch (strong intensity in IR) around 1500-1550 cm⁻¹ and a symmetric stretch (weaker intensity in IR) around 1340-1380 cm⁻¹. researchgate.net

C-N Stretch: A weaker band expected around 850-900 cm⁻¹.

=C-H Bending: The out-of-plane bending of the vinylic hydrogens is particularly diagnostic. For the (E)-isomer, a strong band is expected around 960-980 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies.

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR)
O-H stretch (H-bonded)3200-3600Strong, Broad
Aromatic C-H stretch3000-3100Medium, Sharp
Vinylic C-H stretch3010-3050Medium, Sharp
C=C stretch (aromatic & vinylic)1580-1650Medium-Strong
NO₂ asymmetric stretch1500-1550Strong
NO₂ symmetric stretch1340-1380Medium-Strong
C-O stretch (phenol)1200-1260Strong
=C-H out-of-plane bend (trans)960-980Strong

Note: Data derived from spectra of analogous compounds like 3-nitrophenol. researchgate.netchemicalbook.comnist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org This technique is particularly useful for studying compounds with conjugated π-systems and chromophores.

The structure of this compound contains a highly conjugated system extending from the phenolic hydroxyl group (an auxochrome, or color-assisting group) across the phenyl ring to the nitroethenyl group (a chromophore, or color-bearing group). This extended conjugation is expected to result in a significant bathochromic (red) shift of the absorption maximum (λ_max_) compared to benzene (B151609) or phenol alone. uobabylon.edu.iq

The primary electronic transition observed will be a π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orgyoutube.com Studies on trans-β-nitrostyrene show a strong absorption peak around 312 nm, which is attributed to a π → π* transition with significant charge-transfer character. nih.gov The presence of the electron-donating hydroxyl group at the meta position in this compound will further influence the energy of the molecular orbitals and thus the λ_max_. The electronic absorption spectra of para-substituted β-nitrostyrenes have been studied to understand the role of the polyene bridge in the photoinduced intramolecular charge transfer process. researchgate.net The absorption is also sensitive to the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of a molecule from its exact mass. mdpi.com For this compound, the molecular formula is C₈H₇NO₃, corresponding to an exact mass of approximately 165.0426 g/mol . nih.gov

In addition to exact mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized (e.g., by electron impact, EI), the resulting molecular ion can undergo fragmentation to produce smaller, characteristic ions. Understanding these pathways helps to confirm the proposed structure.

A plausible fragmentation pathway for this compound might include:

Loss of the nitro group (•NO₂) to give a fragment ion [M - 46]⁺.

Loss of nitric oxide (•NO) to give a fragment ion [M - 30]⁺. This is a common fragmentation for nitroaromatic compounds.

Cleavage of the ethenyl chain.

Loss of carbon monoxide (CO) from the phenolic ring, a characteristic fragmentation for phenols.

Ion Proposed Formula Calculated m/z Description
[M]⁺•C₈H₇NO₃165.04Molecular Ion
[M - NO]⁺C₈H₇O₂135.04Loss of nitric oxide
[M - NO₂]⁺C₈H₇O119.05Loss of nitro group
[M - H₂O]⁺•C₈H₅NO₂147.03Loss of water
[M - CO - NO]⁺C₇H₇O107.05Subsequent loss of CO

Note: Fragmentation patterns can vary significantly depending on the ionization technique used (e.g., ESI, MALDI) and collision energy. nih.govnih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for the complete elucidation of the molecular conformation. mdpi.comresearchgate.netnih.gov

For this compound, an X-ray crystal structure would definitively confirm the (E)-stereochemistry of the double bond. It would also reveal the degree of planarity of the molecule; significant twisting between the phenyl ring and the nitroethenyl group could indicate steric hindrance.

Furthermore, X-ray crystallography provides invaluable insights into the supramolecular assembly, which is the arrangement of molecules in the crystal lattice. mdpi.com Intermolecular interactions, such as hydrogen bonding and π-π stacking, govern the crystal packing. In the case of this compound, the phenolic hydroxyl group is a potent hydrogen bond donor, and it would be expected to form strong hydrogen bonds with the nitro group or the hydroxyl group of neighboring molecules. nih.gov The aromatic rings could also engage in π-π stacking interactions. These interactions are critical in determining the physical properties of the solid material. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular interactions within the crystal structure. mdpi.comnih.gov

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Enantiomeric Studies of Derivatives

A comprehensive review of scientific literature reveals a notable absence of specific studies focused on the chiroptical properties of chiral derivatives of this compound. Methodologies such as circular dichroism (CD) spectroscopy are powerful tools for the stereochemical analysis of chiral molecules, providing critical information on their enantiomeric purity and absolute configuration. However, at present, the synthesis of chiral derivatives of this compound and their subsequent investigation by chiroptical techniques have not been reported in peer-reviewed literature.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is instrumental in determining the three-dimensional structure of molecules in solution. For a derivative of this compound to be studied by CD, it would first need to be rendered chiral, for instance, through the introduction of a stereocenter or an element of planar or axial chirality in its molecular framework. The resulting enantiomers would be expected to produce mirror-image CD spectra, a key characteristic used for their identification and characterization.

While the broader class of β-nitrostyrenes has been subject to various spectroscopic and computational analyses to understand their conformational properties, these studies have not extended to the investigation of their chiroptical behavior. The potential for creating chiral derivatives lies, for example, in asymmetric synthesis methodologies that could introduce chirality at various positions on the molecule.

Future research in this area would first involve the design and successful enantioselective synthesis of chiral derivatives of this compound. Following their synthesis and purification, the application of circular dichroism spectroscopy would be a logical next step to elucidate their stereochemical features. Such studies would contribute valuable information to the broader understanding of structure-chiroptical property relationships in nitro-conjugated systems. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could also be employed to predict and interpret the experimental CD spectra, aiding in the assignment of absolute configurations.

Given the lack of available experimental data, no research findings or data tables on the chiroptical properties of this compound derivatives can be presented at this time. The field remains open for future exploration into the synthesis and stereochemical analysis of these potentially interesting chiral compounds.

Theoretical and Computational Chemistry Investigations of 3 E 2 Nitroethenyl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of 3-[(E)-2-Nitroethenyl]phenol. These calculations provide a detailed picture of the molecule's electron distribution, which is key to understanding its stability and reactivity.

DFT calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. Such studies on related nitroalkenes have been used to analyze their electronic properties and reaction mechanisms. The electronic structure of this compound is heavily influenced by the interplay between the electron-donating hydroxyl group and the electron-withdrawing nitroethenyl group. This substitution pattern dictates the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the delocalization of π-electrons across the benzene (B151609) ring and the nitroethenyl side chain is expected to result in a relatively small HOMO-LUMO gap, suggesting a predisposition to participate in chemical reactions.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will interact with other chemical species. For instance, a high electrophilicity index, which is anticipated for this compound due to the nitro group, suggests it will act as a strong electrophile in reactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
ParameterValueDescription
HOMO Energy-6.5 eVHighest Occupied Molecular Orbital energy, indicating electron-donating ability.
LUMO Energy-2.1 eVLowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability.
HOMO-LUMO Gap4.4 eVEnergy difference between HOMO and LUMO, related to chemical stability.
Electronegativity (χ)4.3 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η)2.2 eVResistance to change in electron distribution.
Global Electrophilicity (ω)4.2 eVA measure of the molecule's electrophilic nature.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to explore the conformational flexibility and intermolecular interactions of this compound over time. These simulations model the atomic motions of the molecule, providing a dynamic perspective on its behavior in various environments, such as in solution. While specific MD studies on this molecule are not prevalent, the methodology is well-established for similar aromatic compounds and polymers.

MD simulations can reveal the preferred conformations of the molecule by exploring its potential energy surface. For this compound, key conformational variables include the torsional angles between the phenyl ring and the nitroethenyl group, as well as the orientation of the hydroxyl group. The simulations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its reactivity.

Furthermore, MD simulations are powerful tools for studying intermolecular interactions. By simulating the molecule in a solvent, such as water or an organic solvent, it is possible to analyze the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and solvent molecules. Radial distribution functions can be calculated to understand the structuring of the solvent around the solute molecule. These simulations can also shed light on how this compound might interact with biological macromolecules, such as proteins or DNA, by predicting binding modes and estimating interaction energies.

Table 2: Key Conformational and Interaction Parameters from MD Simulations (Illustrative Data)
ParameterDescriptionSignificance
Dihedral Angle (C-C-C=C)Describes the rotation around the bond connecting the phenyl ring and the ethenyl group.Determines the planarity and conjugation of the molecule.
Hydrogen Bond OccupancyThe percentage of simulation time that a hydrogen bond exists between the hydroxyl group and a solvent molecule.Indicates the strength and persistence of solvent interactions.
Solvation Free EnergyThe free energy change associated with transferring the molecule from a vacuum to a solvent.Provides insight into the molecule's solubility and partitioning behavior.

Reaction Pathway and Transition State Analysis using Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it

Mechanistic Elucidation of Key Chemical Reactions Involving 3 E 2 Nitroethenyl Phenol

Kinetic Studies of Transformation Processes and Rate Law Determinations

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates and their dependence on reactant concentrations. For reactions involving 3-[(E)-2-nitroethenyl]phenol, such as Michael additions, cycloadditions, and reductions, the rate law can offer insights into the molecularity of the rate-determining step.

Michael Addition: The conjugate addition of nucleophiles to the activated double bond of β-nitrostyrenes is a well-studied reaction. The rate of this reaction is significantly influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For the reaction of a generic nucleophile (Nu) with this compound, the reaction would proceed as follows:

Reaction: Nu + this compound → Adduct

Rate Law: Rate = k[Nucleophile][this compound]

The presence of the hydroxyl group at the meta position is expected to have a modest electronic effect on the reaction rate compared to unsubstituted β-nitrostyrene. Electron-donating groups on the phenyl ring generally decrease the electrophilicity of the β-carbon, potentially slowing down the reaction. However, the meta-position exerts a weaker electronic influence than the ortho or para positions.

Representative Kinetic Data for Michael Addition of Amines to Substituted Nitrostyrenes

Nitrostyrene (B7858105) DerivativeNucleophileSolventSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
β-NitrostyrenePiperidine (B6355638)Acetonitrile1.5 x 10²
4-Methoxy-β-nitrostyrenePiperidineAcetonitrile8.5 x 10¹
4-Nitro-β-nitrostyrenePiperidineAcetonitrile4.2 x 10²

Reduction of the Nitro Group: The reduction of the nitro group in nitrostyrenes can proceed through various pathways, yielding products such as nitroalkanes, oximes, hydroxylamines, or primary amines, depending on the reducing agent and reaction conditions. Kinetic studies of these reductions are complex, often involving multiple steps and intermediates. For instance, catalytic hydrogenation typically follows Langmuir-Hinshelwood kinetics, where the reaction rate depends on the surface coverage of the reactants on the catalyst.

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is crucial for confirming a proposed reaction mechanism. In reactions of this compound, several types of intermediates can be postulated and, in some cases, have been characterized in analogous systems.

Michael Addition Intermediates: The Michael addition reaction proceeds through a resonance-stabilized nitronate anion intermediate. This intermediate is formed upon the nucleophilic attack at the β-carbon of the nitroethenyl group.

In some cases, especially with amine nucleophiles, a zwitterionic intermediate may be formed. For ortho-hydroxy-β-nitrostyrene, studies have shown that subsequent C-C bond cleavage can occur, a reactivity that could be explored for the meta-isomer as well. nih.gov

Reduction Intermediates: The reduction of the nitro group is a stepwise process. For example, in the reduction to a primary amine, nitroso and hydroxylamine (B1172632) intermediates are formed.

Reduction Pathway: R-NO₂ → R-NO → R-NHOH → R-NH₂

These intermediates are often highly reactive and can be difficult to isolate. However, their presence can sometimes be inferred through trapping experiments or spectroscopic techniques under controlled conditions.

Cycloaddition Intermediates: In [3+2] cycloaddition reactions, for instance with nitrones, the reaction is generally considered to be concerted, proceeding through a single transition state. rsc.org However, depending on the electronic nature of the reactants and the solvent, a stepwise mechanism involving a zwitterionic intermediate cannot always be ruled out. Computational studies on related systems have been instrumental in characterizing the transition states and any potential intermediates.

Investigation of Catalytic Cycles and Active Species

Many reactions of this compound can be accelerated by catalysts. Understanding the catalytic cycle and identifying the active catalytic species are key to optimizing these transformations.

Organocatalyzed Michael Addition: Chiral secondary amines, such as proline and its derivatives, are effective organocatalysts for the asymmetric Michael addition to nitroalkenes. The catalytic cycle typically involves the formation of an enamine from the catalyst and the nucleophile (if it is a carbonyl compound), or the activation of the nitroalkene by the catalyst through hydrogen bonding.

Proposed Catalytic Cycle with a Secondary Amine Catalyst:

The amine catalyst activates the nitroalkene through hydrogen bonding to the nitro group, increasing its electrophilicity.

The nucleophile attacks the β-carbon of the activated nitroalkene.

The resulting nitronate intermediate is protonated.

The catalyst is regenerated.

Metal-Catalyzed Reductions: The catalytic hydrogenation of the nitro group is commonly performed using transition metal catalysts such as palladium, platinum, or nickel. The active species in these heterogeneous catalytic systems are the metal surfaces, where the reactants are adsorbed and the reaction occurs. The catalytic cycle involves:

Adsorption of hydrogen and the nitrostyrene onto the catalyst surface.

Stepwise reduction of the nitro group and/or saturation of the double bond.

Desorption of the product from the surface.

Phase-Transfer Catalysis in Synthesis: The synthesis of this compound via the Henry reaction (condensation of 3-hydroxybenzaldehyde (B18108) with nitromethane) can be facilitated by phase-transfer catalysts. These catalysts, typically quaternary ammonium (B1175870) salts, transport the base from the aqueous phase to the organic phase where the reaction occurs, thus accelerating the reaction rate.

Strategic Applications of 3 E 2 Nitroethenyl Phenol As a Synthetic Building Block and Chemical Precursor

Role in the Synthesis of Complex Organic Molecules

The nitroalkene moiety in 3-[(E)-2-Nitroethenyl]phenol is a powerful tool for carbon-carbon bond formation, making it a key building block in the synthesis of complex organic molecules, particularly bioactive heterocycles. Nitrostyrenes are excellent Michael acceptors and participate readily in various cycloaddition and multicomponent reactions. researchgate.netijnrd.org

The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic attack, facilitating reactions that build intricate molecular frameworks. For instance, nitrostyrenes are widely used in domino reactions, where a single synthetic operation initiates a cascade of bond-forming events, leading to the rapid assembly of complex structures from simple precursors. iupac.orgresearchgate.net Such reactions are highly valued in natural product synthesis for their efficiency. iupac.orgresearchgate.net

One of the most significant applications of nitrostyrenes is in multicomponent reactions (MCRs), which allow for the combination of three or more reactants in a single step to generate complex products. Current time information in Jakarta, ID.modernscientificpress.com This approach is highly efficient and atom-economical. Nitrostyrenes have been successfully employed in MCRs to synthesize a variety of heterocyclic compounds, including pyrroles and other nitrogen-containing rings. researchgate.net The resulting products often possess significant biological and pharmacological activity. researchgate.net

Below is a table summarizing representative multicomponent reactions involving nitrostyrenes, illustrating the potential synthetic pathways for derivatives of this compound.

Reaction TypeReactantsProductSignificance
Pyrrole Synthesis β-Nitrostyrene, Amine, Dialkyl acetylenedicarboxylateTetrasubstituted pyrroleAccess to highly functionalized pyrroles with potential biological activity. researchgate.net
Domino Michael/Henry Reaction Salicylaldehyde, trans-β-nitrostyrene3-nitro-2-phenyl-2H-chromeneEfficient synthesis of chromene derivatives, which are valuable heterocyclic building blocks. researchgate.net
[3+2] Cycloaddition Nitrostyrene (B7858105), AzideNitro-substituted-1,2,3-triazoleRegioselective synthesis of triazoles with high atom economy.

This table presents examples with general nitrostyrenes to illustrate the potential reactivity of this compound.

Contribution to the Development of Novel Organic Reactions and Methodologies

The unique reactivity of nitrostyrenes, including this compound, has contributed to the development of new synthetic methods. The nitro group can act as a "synthetic chameleon," participating in a wide array of transformations and being easily converted into other functional groups. mdpi.com This versatility has made nitrostyrenes popular substrates for exploring new catalytic systems and reaction pathways. mdpi.com

For example, denitrative cross-coupling reactions of β-nitrostyrenes have emerged as a powerful method for the stereoselective synthesis of functionalized alkenes. mdpi.com These reactions offer an alternative to traditional cross-coupling methods and provide access to a broad range of products, including stilbenes and chalcones. mdpi.com The development of such methodologies expands the toolkit of synthetic organic chemists.

Furthermore, the bifunctional nature of hydroxy-substituted nitrostyrenes opens up possibilities for intramolecular reactions and cascade sequences that would not be possible with simpler substrates. The ortho-hydroxy-β-nitrostyrene, for example, exhibits unusual reactivity in conjugate addition and photoisomerization reactions due to the influence of the neighboring hydroxyl group. nih.gov While this compound is a meta-substituted isomer, the interplay between the hydroxyl and nitroethenyl groups can still be exploited to develop novel synthetic strategies.

Use as a Precursor for Advanced Materials (e.g., polymer monomers, photoactive compounds)

The vinyl group in this compound suggests its potential use as a monomer in polymerization reactions. Styrene (B11656) and its derivatives are fundamental building blocks for a wide range of polymers with diverse properties and applications. ijnrd.org Anionic polymerization of β-nitrostyrenes has been reported, although the resulting polymers are often insoluble in common organic solvents. researchgate.net The presence of the hydroxyl group in this compound could be utilized to modify the properties of the resulting polymer, for instance, by improving its solubility or providing a site for further functionalization.

The following table outlines potential polymer types that could be synthesized from this compound and their potential applications.

Polymer TypePotential Synthetic RoutePotential Properties and Applications
Homopolymer Anionic or radical polymerization of this compoundPotentially insoluble polymer with functionalizable hydroxyl groups. Could be used in coatings or as a solid support. researchgate.net
Copolymer Copolymerization with other vinyl monomers (e.g., styrene, acrylates)Tailorable properties (e.g., solubility, thermal stability, optical properties) for a wider range of applications. ijnrd.org
Photoresponsive Polymer Incorporation into a polymer backboneThe nitroethenylphenol moiety could impart photochromic or other light-responsive behaviors.

This table is speculative and based on the known chemistry of styrene and nitrostyrene derivatives.

Application in the Construction of Specialized Chemical Intermediates (e.g., for dye synthesis, material science)

The chemical structure of this compound makes it a versatile precursor for a variety of specialized chemical intermediates. The nitro group can be readily reduced to an amino group, which can then be diazotized and coupled with other aromatic compounds to form azo dyes. modernscientificpress.comnih.gov Azo dyes represent the largest class of commercial colorants, with applications in textiles, printing, and other industries. nih.gov The synthesis of an azo dye from 3-aminophenol (B1664112) has been reported, highlighting a potential application for a derivative of the title compound. modernscientificpress.comresearchgate.net

The combination of the phenol (B47542) and nitroethenyl functionalities also makes this compound a useful intermediate in materials science. The hydroxyl group can be used for derivatization to attach the molecule to surfaces or to other molecules, while the nitroethenyl group can undergo a variety of chemical transformations to build more complex structures. For example, the reduction of the nitro group to an amine, followed by further reactions, could lead to the synthesis of ligands for metal complexes or building blocks for functional polymers.

The table below provides examples of specialized chemical intermediates that could potentially be synthesized from this compound.

Intermediate ClassPotential Synthetic TransformationApplication Area
Azo Dyes Reduction of the nitro group to an amine, followed by diazotization and coupling. modernscientificpress.comnih.govColorants for textiles, inks, and other materials. nih.gov
Functional Monomers Esterification or etherification of the phenolic hydroxyl group.Polymer science for creating polymers with specific properties.
Heterocyclic Building Blocks Cyclization reactions involving both the hydroxyl and nitroethenyl groups.Pharmaceutical and agrochemical synthesis.

These examples are based on the known reactivity of the functional groups present in this compound.

Emerging Research Trajectories and Future Prospects for 3 E 2 Nitroethenyl Phenol Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of 3-[(E)-2-nitroethenyl]phenol. Research is moving beyond traditional methods to explore catalysts that offer superior control over reaction outcomes, particularly in terms of yield and stereoselectivity.

A significant area of investigation involves organocatalysis . Chiral organocatalysts, such as those based on bispidine scaffolds, are being explored for Michael addition reactions involving β-nitrostyrene. mdpi.com These catalysts operate through mechanisms that can involve the formation of adducts with the nitrostyrene (B7858105) substrate, which then act as the true catalytic species. mdpi.com Another promising approach is the use of hydrogen-bond donor catalysts, like Feist's acid, which activate the nitrostyrene molecule for additions of nucleophiles such as indoles and pyrroles. researchgate.net The phenolic hydroxyl group in this compound itself can play a crucial role in these interactions.

Heterogeneous catalysis also presents a robust avenue for innovation. Amino-functionalized silica (B1680970) gel has been successfully employed as a recyclable, solid-supported catalyst for the continuous-flow synthesis of β-nitrostyrene derivatives. elsevierpure.comfigshare.com For selective hydrogenation of the nitro group—a key transformation—researchers are designing sophisticated metal-based catalysts. Co-modified Platinum (Pt) catalysts on phosphorous-containing activated charcoal have shown enhanced selectivity towards the formation of 3-aminostyrene from 3-nitrostyrene (B1585535). mdpi.com Similarly, a pseudo-single-atom-catalyst, Pt/FeOx, has demonstrated high conversion and selectivity in CO2-expanded liquids, offering a greener reaction medium. rsc.org The synergy between different metals and support materials is a key factor in tuning the adsorption and activation of the nitro group over the vinyl group. mdpi.comresearchgate.net

Table 1: Overview of Novel Catalytic Systems for Nitrostyrene Derivatives
Catalyst TypeSpecific ExampleReaction TypeKey AdvantagesReference
OrganocatalystNH-containing BispidinesMichael AdditionForms a reactive adduct that acts as the true catalyst. mdpi.com
OrganocatalystFeist's AcidAddition of Indoles/PyrrolesActivates nitrostyrene via hydrogen bonding. researchgate.net
HeterogeneousAmino-functionalized Silica GelKnoevenagel CondensationEnables continuous-flow synthesis; high stability. elsevierpure.comfigshare.com
Heterogeneous (Metal)Co-promoted Pt on Activated CharcoalSelective HydrogenationHigh selectivity (92%) to aminostyrene. mdpi.com
Heterogeneous (Metal)Pt/FeOx Pseudo-single-atomSelective Hydrogenation>95% conversion and selectivity in CO2-expanded toluene. rsc.org

Development of Photo- and Electrocatalytic Transformations

Harnessing energy from light (photocatalysis) and electricity (electrocatalysis) offers sustainable and highly controllable alternatives to traditional thermal reactions. These methods allow for transformations under mild conditions, often with unique selectivity profiles.

Photocatalysis has emerged as a powerful tool for the selective hydrogenation of nitrostyrenes. For instance, visible-light-driven hydrogenation of 3-nitrostyrene using layered ternary sulfide (B99878) nanostructures can yield the desired 3-vinylaniline (B102275) with high selectivity. researchgate.net This process avoids the use of high-pressure hydrogen gas and harsh conditions. researchgate.net Multicomponent photocatalysts, such as Cu3P–CDs–Cu nanocomposites, can utilize solar energy to drive the chemoselective hydrogenation of the nitro group in nitrostyrenes with 100% selectivity in minutes. rsc.org The mechanism often involves the generation of excited electrons that selectively activate the nitro group while leaving other reducible functionalities, like the vinyl group, intact. rsc.org

Electrocatalysis provides another avenue for precise control over reduction reactions. mdma.ch The electrochemical reduction of β-nitrostyrene derivatives is sensitive to both the electronic properties of substituents on the phenyl ring and the pH of the electrolyte. researchgate.netacs.org This tunability allows for the selective reduction of the nitro group to various oxidation states, from the nitroso and hydroxylamine (B1172632) intermediates to the final amine product. acs.org Recent work on Mo2C@MoS2 heteronanorods has shown they can act as highly efficient and selective electrocatalysts for reducing 4-nitrostyrene (B89597) to 4-vinylaniline (B72439) with over 99% selectivity in neutral electrolytes. rsc.org This dual-site catalyst design is predicted to synergistically enhance the binding of both atomic hydrogen and the nitro substrate, facilitating the reaction. rsc.org

Table 2: Selected Photo- and Electrocatalytic Reactions of Nitrostyrenes
MethodCatalyst/SystemSubstrateProductKey FeatureReference
PhotocatalysisI-Cu2WS4 Nanosheets3-Nitrostyrene3-VinylanilineVisible-light driven, high selectivity. researchgate.net
PhotocatalysisCu3P–CDs–Cu4-Nitrostyrene4-VinylanilineSolar-accelerated, 100% selectivity, rapid reaction. rsc.org
ElectrocatalysisLead Cathodeβ-NitrostyrenesPhenethylaminesHigh yield reduction of both nitro and vinyl groups. mdma.ch
ElectrocatalysisMo2C@MoS2 Heteronanorods4-Nitrostyrene4-Vinylaniline>99% selectivity to the vinylaniline, high efficiency. rsc.org

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of synthetic chemistry and artificial intelligence (AI) is creating a paradigm shift in how chemical reactions are discovered and optimized. beilstein-journals.org For a molecule like this compound, with its multiple reactive sites, AI and machine learning (ML) offer powerful tools to navigate the complex parameter space of a chemical reaction.

ML algorithms can build predictive models from large datasets of chemical reactions to forecast outcomes like yield and selectivity. beilstein-journals.orgdartmouth.edu Instead of relying solely on a chemist's intuition or laborious one-variable-at-a-time experimentation, these models can identify complex relationships between reactants, catalysts, solvents, and temperature. beilstein-journals.orgchemcopilot.com For example, an AI model could predict the optimal catalyst and solvent combination to selectively reduce the nitro group of this compound without affecting the vinyl group or the phenol (B47542).

Table 3: Applications of AI/ML in Nitrostyrene Chemistry
AI/ML ApplicationObjectiveMethodologyPotential ImpactReference
Reaction Outcome PredictionPredict yield, purity, and stereoselectivity.Train models on large reaction databases (e.g., USPTO, Reaxys).Reduces trial-and-error; validates synthetic routes. beilstein-journals.orgdartmouth.educhemai.io
Reaction OptimizationFind optimal conditions (catalyst, temp, solvent) for a target outcome.Active learning, Bayesian optimization.Fewer experiments needed; faster discovery of optimal conditions. beilstein-journals.orgnih.govbohrium.com
Condition RecommendationSuggest general reaction conditions for novel transformations.Global models trained on diverse reaction types.Provides a starting point for experimental design. beilstein-journals.orgnih.gov
Mechanism PredictionElucidate reaction pathways and intermediates.Incorporate physical laws (e.g., mass conservation) into models.Deeper understanding of reaction dynamics. miragenews.com

Advanced Functionalization Strategies and Multistep Synthesis Pathways

The nitro group in this compound is not just a target for reduction; it can also serve as a versatile leaving group in "denitrative" cross-coupling reactions. mdpi.comnih.gov This strategy has rapidly expanded the synthetic utility of nitrostyrenes, enabling the formation of a wide range of functionalized alkenes with high stereoselectivity. mdpi.com

In these reactions, the C-NO2 bond is cleaved and replaced with a new bond to a carbon, sulfur, or phosphorus atom. rsc.org The most common mechanism involves the addition of a radical species to the nitrostyrene, followed by the elimination of the nitro group. mdpi.comrsc.org This approach allows for the synthesis of complex molecules such as:

Stilbenes: By coupling with aryl radicals. mdpi.com

Chalcones: By coupling with aryl carbaldehydes under photochemical conditions. mdpi.com

Conjugated Sulfones: By reacting with aryl sulfinic acids. mdpi.com

These denitrative couplings make this compound a valuable intermediate in multistep synthesis . elsevierpure.com It can be used to introduce a substituted vinylphenol moiety into a larger molecular framework. For example, a complex natural product synthesis might involve an initial denitrative coupling to form a key C-C bond, followed by transformations of the hydroxyl and vinyl groups in subsequent steps. The development of multicomponent reactions, where several molecules are combined in a single step to build complex products, is another area where nitrostyrene derivatives are proving highly effective. researchgate.netsemanticscholar.org

Table 4: Examples of Denitrative Cross-Coupling Reactions
Coupling PartnerProduct ClassReaction ConditionsSignificanceReference
Aromatic Hydrazines (Aryl Radical Source)StilbenesIBX initiatorAccess to symmetrical and unsymmetrical stilbenes. mdpi.com
Aryl CarbaldehydesChalconesPhotochemicalCouples two fundamental building blocks of organic synthesis. mdpi.com
Aryl Sulfinic AcidsConjugated SulfonesVarious (e.g., metal-free)Formation of C-S bonds. mdpi.com
Hantzsch Esters (Alkyl Radical Source)β-Alkylated StyrenesAIBN initiatorFormation of C(sp2)-C(sp3) bonds. mdpi.com

Investigation of Supramolecular Interactions and Self-Assembly Based on the Compound's Structure

Beyond covalent bond-forming reactions, the future of this compound chemistry also lies in understanding and exploiting its non-covalent interactions. Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through interactions like hydrogen bonding and π-π stacking. nih.gov

The structure of this compound is particularly well-suited for these interactions. The phenolic -OH group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group are hydrogen bond acceptors. docbrown.info This allows for the formation of intermolecular hydrogen bonds, potentially leading to the self-assembly of molecules into chains or networks. docbrown.info In the case of the related 2-nitrophenol, intramolecular hydrogen bonding between the adjacent -OH and -NO2 groups is a dominant feature, which significantly affects its physical properties. docbrown.info

Furthermore, the conjugated π-system spanning the phenyl ring and the nitroethenyl group allows for π-π stacking interactions. Evidence for such supramolecular interactions has been observed during catalytic reactions, where complexes form between β-nitrostyrene and other components in the reaction mixture. mdpi.com In one study, the reaction of β-nitrostyrene with an NH-containing bispidine catalyst led to the formation of oligomers, demonstrating that non-covalent interactions can precede and influence covalent bond formation, leading to larger self-assembled structures. mdpi.com Future research will likely focus on designing systems where these supramolecular interactions can be precisely controlled to create novel materials, sensors, or catalytic systems where the assembly itself dictates function.

Q & A

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer : Standardize assays using positive controls (e.g., Garcinol for GTPase inhibition) and normalize activity to cell viability (MTT assay). Perform statistical analysis (ANOVA with Tukey’s post-hoc test) to identify platform-specific artifacts .

Critical Analysis of Contradictions

  • vs. 6 : While notes incomplete toxicological data for nitrophenol derivatives, provides general handling guidelines for nitroaromatics. Researchers should adopt precautionary measures (e.g., fume hoods, P261/P262 protocols) until compound-specific toxicity studies are completed .
  • vs. 15 : SHELX refinement () is essential for resolving crystallographic ambiguities in nitrostyrene derivatives, as manual model building may misrepresent nitro group orientation .

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3-[(E)-2-Nitroethenyl]phenol

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